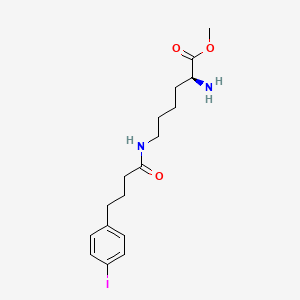

Lys(CO-C3-p-I-Ph)-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H25IN2O3 |

|---|---|

Molecular Weight |

432.3 g/mol |

IUPAC Name |

methyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate |

InChI |

InChI=1S/C17H25IN2O3/c1-23-17(22)15(19)6-2-3-12-20-16(21)7-4-5-13-8-10-14(18)11-9-13/h8-11,15H,2-7,12,19H2,1H3,(H,20,21)/t15-/m0/s1 |

InChI Key |

VDKOYQQVPOAMHS-HNNXBMFYSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Lys(CO-C3-p-I-Ph)-OMe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lys(CO-C3-p-I-Ph)-OMe, with the IUPAC name methyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate, is a specialized molecule designed as a pharmacokinetic (PK) modifier for targeted radiopharmaceuticals. Its primary mechanism of action is to non-covalently bind to serum albumin, the most abundant protein in blood plasma. This reversible binding extends the circulation time of the attached therapeutic or diagnostic agent, enhancing its accumulation in target tissues, such as tumors, while reducing premature clearance. This guide provides a detailed examination of the mechanism, supporting data, and experimental context for this critical component in modern radioligand therapy.

Core Mechanism of Action: Albumin Binding

The principal function of this compound is to act as an albumin-binding moiety. When incorporated into a larger molecule, such as a Prostate-Specific Membrane Antigen (PSMA)-targeting radioligand, it confers the ability to bind to serum albumin. This interaction is primarily driven by the 4-(p-iodophenyl)butyric acid component of its structure.

The key consequences of this albumin binding are:

-

Prolonged Plasma Half-Life: By binding to the large albumin protein (approximately 66.5 kDa), the radiopharmaceutical is prevented from rapid renal filtration and clearance. This significantly increases its residence time in the bloodstream.

-

Enhanced Tumor Accumulation: The extended circulation allows for more opportunities for the targeting portion of the radiopharmaceutical to engage with its receptor on tumor cells. This can lead to a higher concentration of the therapeutic or diagnostic isotope at the tumor site.

-

Reduced Off-Target Effects: By prolonging circulation and improving tumor targeting, there is a potential for reduced accumulation in non-target tissues that can also lead to clearance, such as the salivary glands.

This mechanism is particularly relevant in the development of agents for targeted radionuclide therapy (TRT), where maximizing the radiation dose to the tumor while minimizing it to healthy tissues is paramount. This compound is a key component in the development of next-generation radiopharmaceuticals like Ac-PSMA-trillium (BAY 3563254), which is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"] edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#5F6368"]

}

Caption: Mechanism of Action of this compound.

Physicochemical Properties

A summary of the key computed properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅IN₂O₃ | [1] |

| IUPAC Name | methyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate | [1] |

| Molecular Weight | 432.3 g/mol | [1] |

| CAS Number | 2088426-96-2 | [1] |

Role in Ac-PSMA-trillium (BAY 3563254)

This compound is utilized as the pharmacokinetic modifier within the structure of Ac-PSMA-trillium (BAY 3563254), a promising candidate for targeted alpha therapy. Ac-PSMA-trillium is a multi-component molecule consisting of:

-

A PSMA-binding molecule for targeting prostate cancer cells.

-

A chelator (such as Macropa) to securely hold the therapeutic radioisotope (e.g., Actinium-225).

-

The this compound moiety to modulate the pharmacokinetic properties of the entire complex.

The integration of this albumin-binding component is designed to optimize the therapeutic window of the radiopharmaceutical.

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124", margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#5F6368"];

}

Caption: Components of Ac-PSMA-trillium.

Experimental Protocols

While specific experimental data for the standalone this compound molecule is not extensively published, the methodologies for assessing the effects of such albumin-binding moieties are well-established in the field of radiopharmaceutical development.

General Synthesis of Albumin-Binding PSMA Ligands

The synthesis of PSMA ligands incorporating an albumin binder typically involves multi-step solid-phase synthesis. This methodology allows for the sequential addition of the core components: the PSMA-binding entity, a linker, the albumin binder, and finally the chelator.

Caption: General Solid-Phase Synthesis Workflow.

In Vitro Albumin Binding Assay

The affinity of a radiolabeled compound for serum albumin is commonly determined using an ultrafiltration method.

-

Radiolabeling: The synthesized ligand is labeled with a suitable radioisotope (e.g., ¹⁷⁷Lu, ¹¹¹In) following established protocols.

-

Incubation: A known concentration of the radiolabeled ligand is incubated with human or mouse serum (or a solution of purified albumin) for a set period at physiological temperature (37°C).

-

Separation: The mixture is transferred to an ultrafiltration device with a molecular weight cutoff that retains albumin and albumin-bound compounds while allowing the unbound (free) fraction to pass through. The device is then centrifuged.

-

Quantification: The radioactivity in the filtrate (unbound fraction) and the filter (bound fraction) is measured using a gamma counter.

-

Calculation: The percentage of protein binding is calculated as: % Bound = [Radioactivity(filter) / (Radioactivity(filter) + Radioactivity(filtrate))] * 100

Conclusion

This compound serves as a critical pharmacokinetic modifier, enhancing the therapeutic potential of targeted radiopharmaceuticals through its well-defined mechanism of albumin binding. By extending the plasma half-life of these agents, it facilitates greater tumor accumulation and potentially improves the overall efficacy and safety profile. The continued development and application of such albumin-binding strategies are pivotal for advancing the field of targeted radionuclide therapy.

References

An In-depth Technical Guide to Lys(CO-C3-p-I-Ph)-OMe: A Pharmacokinetic Modifier for Enhanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Lys(CO-C3-p-I-Ph)-OMe, a critical pharmacokinetic modifier. This molecule is instrumental in enhancing the therapeutic efficacy of targeted radioligands, particularly those directed against Prostate-Specific Membrane Antigen (PSMA) for the treatment of metastatic castration-resistant prostate cancer. By reversibly binding to serum albumin, this compound extends the plasma residence time and improves the biodistribution of conjugated therapeutic agents. This document details its mechanism of action, provides a putative synthesis protocol, summarizes key quantitative data from analogous compounds, and presents visual workflows and pathways to facilitate a deeper understanding of its role in drug development.

Chemical Structure and Properties

This compound is a lysine-based molecule functionalized with a 4-(4-iodophenyl)butanamido group. This specific structural feature confers its ability to bind to albumin, thereby acting as a pharmacokinetic modifier.

IUPAC Name: methyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate[1]

Chemical Formula: C₁₇H₂₅IN₂O₃[1]

Molecular Weight: 432.3 g/mol [1]

The key structural components are:

-

Lysine (B10760008) Core: Provides the backbone of the molecule.

-

Methyl Ester (OMe): A common protecting group for the carboxylic acid of lysine.

-

4-(4-iodophenyl)butyryl Moiety: The critical component for albumin binding. The iodine atom and the phenylbutyric acid structure contribute to the non-covalent interaction with albumin.

Physicochemical Properties

Below is a summary of the computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 432.3 g/mol | --INVALID-LINK--[1] |

| XLogP3 | 2.5 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 11 | --INVALID-LINK--[1] |

Mechanism of Action: Pharmacokinetic Modification

This compound is designed to be conjugated to therapeutic molecules, such as PSMA-targeting radioligands (e.g., Ac-PSMA-trillium), to improve their pharmacokinetic profiles.[2][3][4] The primary mechanism involves the reversible binding of the 4-(p-iodophenyl) moiety to serum albumin.[2] This interaction leads to several beneficial effects:

-

Increased Plasma Residence Time: By binding to the long-lived albumin protein, the conjugated therapeutic agent is protected from rapid renal clearance, significantly extending its half-life in circulation.[2][4]

-

Enhanced Tumor Accumulation: The prolonged circulation time allows for greater accumulation of the therapeutic agent at the target site, such as a tumor expressing PSMA.

-

Reduced Off-Target Effects: The modifier can also reduce the accumulation of the therapeutic agent in non-target tissues like the salivary glands, potentially lowering side effects.[2][4]

This mechanism is particularly crucial for targeted radionuclide therapies, where maximizing the radiation dose delivered to the tumor while minimizing exposure to healthy tissues is paramount.

Caption: Mechanism of this compound in enhancing drug delivery.

Experimental Protocols

Synthesis of 4-(4-iodophenyl)butanoic acid

This protocol is adapted from a known procedure for the synthesis of this precursor.

Materials:

-

4-Phenylbutyric acid

-

Periodic acid (H₅IO₆)

-

Iodine (I₂)

-

Sulfuric acid (H₂SO₄, 10 M)

-

Acetic acid

-

Ethyl acetate (B1210297)

-

Hexane

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 4-phenylbutyric acid (20.0 g, 121.8 mmol) in acetic acid (166 mL) and water (36 mL), add periodic acid (5.56 g, 24.4 mmol), iodine (13.30 g, 52.4 mmol), and 10 M sulfuric acid (5.0 mL).

-

Heat the reaction mixture at 70°C for 19 hours.

-

After cooling, evaporate the solvent to dryness.

-

Dissolve the residue in ethyl acetate (300 mL) and wash sequentially with aqueous sodium thiosulfate (2 x 200 mL) and saturated brine (2 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture at 0°C to yield 4-(4-iodophenyl)butanoic acid as a light yellow solid.

Amide Coupling to Synthesize this compound (Putative)

This is a general procedure for amide bond formation between a carboxylic acid and an amine.

Materials:

-

4-(4-iodophenyl)butanoic acid

-

L-Lysine methyl ester dihydrochloride (B599025)

-

A coupling agent (e.g., HATU, HBTU)

-

A non-nucleophilic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve 4-(4-iodophenyl)butanoic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.

-

Add the base (2.2 eq) to the solution and stir for 5-10 minutes to activate the carboxylic acid.

-

Add L-Lysine methyl ester dihydrochloride (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., 1 M HCl, saturated NaHCO₃, brine) to remove excess reagents and byproducts.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the final compound, this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

References

The Strategic Role of Lys(CO-C3-p-I-Ph)-OMe in Optimizing PSMA Ligand Pharmacokinetics for Enhanced Cancer Theranostics

For Immediate Release

Heidelberg, Germany – December 5, 2025 – In the rapidly evolving landscape of targeted radionuclide therapy for prostate cancer, the pharmacokinetic properties of Prostate-Specific Membrane Antigen (PSMA)-targeting ligands are paramount to achieving maximal therapeutic efficacy while minimizing off-target toxicity. A key innovation in this field is the strategic incorporation of pharmacokinetic modifiers, such as Lys(CO-C3-p-I-Ph)-OMe, designed to enhance the in-vivo performance of these theranostic agents. This technical guide delves into the core principles behind the use of this compound and similar albumin-binding moieties in modifying the pharmacokinetics of PSMA ligands.

Introduction to PSMA-Targeted Radionuclide Therapy

Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier target for the diagnosis and treatment of prostate cancer due to its high expression on malignant prostate cells and its limited presence in most healthy tissues. Radioligand therapy (RLT) utilizing PSMA-targeting molecules coupled with therapeutic radionuclides has shown remarkable success in treating metastatic castration-resistant prostate cancer (mCRPC). The efficacy of these agents, such as the widely used PSMA-617, is intrinsically linked to their pharmacokinetic profile, which dictates tumor uptake and retention versus clearance from blood and healthy organs.

The Role of Pharmacokinetic Modifiers

To enhance the therapeutic window of PSMA-targeting radioligands, researchers have focused on modifying their structure to optimize their pharmacokinetic properties. One highly effective strategy is the incorporation of moieties that promote reversible binding to serum albumin. This interaction extends the circulation half-life of the radioligand, thereby increasing the probability of its accumulation in tumor tissue.

This compound represents a class of such pharmacokinetic modifiers.[1][2] This molecule is designed to be integrated into the linker structure of a PSMA ligand. Its key features include a lysine (B10760008) backbone, a C3 spacer, and a para-iodophenyl group. The iodophenyl moiety is the critical component responsible for albumin binding, a strategy that has been shown to significantly influence the biodistribution and tumor-targeting capabilities of PSMA ligands.[3][4]

Mechanism of Action: Albumin Binding and Its Consequences

The introduction of an albumin-binding moiety like the 4-(p-iodophenyl) group into a PSMA ligand leverages the long circulatory half-life of serum albumin.[5] By reversibly binding to albumin, the radioligand is protected from rapid renal clearance, leading to prolonged residence time in the bloodstream.[1][6] This extended circulation increases the opportunity for the ligand to engage with PSMA expressed on tumor cells, potentially leading to higher tumor uptake and retention.[3][5][7]

Furthermore, modifying the pharmacokinetic profile can also lead to reduced accumulation in non-target tissues, such as the salivary glands, which is a known site of PSMA expression and a dose-limiting organ in PSMA-targeted therapies.[1][6]

The logical workflow for the development and evaluation of PSMA ligands incorporating an albumin-binding moiety is depicted below.

Quantitative Impact of Albumin-Binding Moieties on PSMA Ligand Pharmacokinetics

While specific data for a PSMA ligand modified with this compound is not extensively published in peer-reviewed literature, the impact of structurally similar albumin-binding moieties, such as those containing a 4-(p-iodophenyl) group, has been documented. The following table summarizes representative data from studies on PSMA ligands functionalized with such albumin binders, compared to a standard ligand like PSMA-617.

| Parameter | PSMA-617 (Reference) | PSMA Ligand with Albumin Binder (Representative) | Fold Change | Reference |

| Tumor Uptake (%ID/g at 24h) | ~15-25 | ~40-60 | ↑ 2-4 fold | [3] |

| Blood Retention (%ID/g at 24h) | < 0.5 | ~5-15 | ↑ 10-30 fold | [4][8] |

| Tumor-to-Blood Ratio (at 24h) | ~30-50 | ~4-6 | ↓ 5-10 fold | [4][8] |

| Kidney Uptake (%ID/g at 24h) | ~5-10 | ~10-20 (variable) | ↑ or ↔ | [3][4][8] |

| Salivary Gland Uptake (%ID/g) | High | Moderately Reduced | ↓ | [1][6] |

| PSMA Binding Affinity (Ki, nM) | 2.3 - 9.4 | 1.0 - 15.0 | Comparable | [9][10] |

%ID/g = percentage of injected dose per gram of tissue. Data are representative values compiled from multiple sources and may vary based on the specific ligand structure, radionuclide, and animal model.

The signaling pathway and cellular fate of a PSMA ligand upon binding to the PSMA receptor on a prostate cancer cell is illustrated in the diagram below.

Experimental Protocols

The development and evaluation of PSMA ligands modified with this compound or similar albumin-binding moieties involve a series of standardized experimental protocols.

Synthesis and Radiolabeling

-

Ligand Synthesis: The PSMA ligand is typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase chemistry. The this compound moiety is incorporated into the linker structure, which connects the PSMA-binding glutamate-urea-lysine core to a chelator (e.g., DOTA).

-

Radiolabeling: The final ligand-chelator conjugate is radiolabeled with a therapeutic or diagnostic radionuclide. For example, with Lutetium-177, the ligand is incubated with [¹⁷⁷Lu]LuCl₃ in a suitable buffer (e.g., ammonium (B1175870) acetate) at elevated temperatures (e.g., 85-95°C) for a specific duration (e.g., 15-30 minutes).[11] Radiochemical purity is assessed using methods like radio-HPLC or iTLC.[11][12]

In Vitro Characterization

-

PSMA Binding Affinity: Competitive binding assays are performed using PSMA-expressing cells (e.g., LNCaP or PC-3 PIP).[9][13] Cells are incubated with a known radiolabeled PSMA ligand and increasing concentrations of the new unlabeled ligand. The concentration that inhibits 50% of the specific binding (IC₅₀) is determined, and the inhibition constant (Ki) is calculated.[7]

-

Cellular Uptake and Internalization: PSMA-expressing cells are incubated with the radiolabeled ligand for various time points. Surface-bound radioactivity is removed (e.g., with an acid wash), and the internalized radioactivity is measured using a gamma counter.[10][13]

-

Albumin Binding: The extent of binding to human serum albumin is determined, often using size-exclusion chromatography or dialysis methods.

In Vivo Evaluation in Animal Models

-

Biodistribution Studies: The radiolabeled ligand is administered to tumor-bearing xenograft models (e.g., mice with LNCaP or PC-3 PIP tumors).[4][8] At various time points post-injection, animals are euthanized, and organs of interest (tumor, blood, kidneys, liver, salivary glands, etc.) are harvested, weighed, and their radioactivity is counted. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

SPECT/CT or PET/CT Imaging: Imaging studies are performed on tumor-bearing animals at different time points to visualize the in-vivo distribution of the radioligand and confirm tumor targeting and clearance from non-target organs.[9][13]

-

Therapy Studies: To evaluate therapeutic efficacy, tumor-bearing mice are treated with a therapeutic dose of the radiolabeled ligand. Tumor growth is monitored over time and compared to control groups. Survival analysis may also be performed.[4]

Conclusion and Future Directions

The incorporation of pharmacokinetic modifiers like this compound into PSMA-targeting ligands is a promising strategy to enhance their therapeutic potential. By promoting reversible albumin binding, these moieties can prolong plasma half-life, leading to increased tumor accumulation of the radiopharmaceutical. While this approach can improve the tumor-to-background ratio in some organs, careful optimization of the linker and the albumin-binding affinity is crucial to avoid excessive retention in healthy tissues like the kidneys and to maintain a favorable overall pharmacokinetic profile.[3][4]

Future research will likely focus on fine-tuning the albumin-binding affinity to strike the optimal balance between extended circulation and efficient clearance.[5] Additionally, combining this strategy with other linker modifications, such as the inclusion of charged amino acids to further modify biodistribution, may lead to the development of next-generation PSMA-targeted theranostics with superior efficacy and safety profiles.[9][13] The continued exploration of such innovative molecular designs is essential for advancing the field of targeted radionuclide therapy and improving outcomes for patients with prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Engineering a Radiohybrid PSMA Ligand with an Albumin-Binding Moiety and Pharmacokinetic Modulation via an Albumin-Binding Competitor for Radiotheranostics - ProQuest [proquest.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preclinical Evaluation of a New Series of Albumin-Binding 177Lu-Labeled PSMA-Based Low-Molecular-Weight Radiotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry [frontiersin.org]

- 12. Optimized Therapeutic 177Lu-Labeled PSMA-Targeted Ligands with Improved Pharmacokinetic Characteristics for Prostate Cancer | MDPI [mdpi.com]

- 13. Rational Linker Design to Accelerate Excretion and Reduce Background Uptake of Peptidomimetic PSMA-Targeting Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Albumin-Binding Moieties in Advanced Radiopharmaceutical Design

A Technical Guide for Researchers and Drug Development Professionals

The pursuit of potent and highly specific radiopharmaceuticals is a cornerstone of modern nuclear medicine. A critical challenge in this field lies in optimizing the pharmacokinetic profiles of these agents to maximize their therapeutic and diagnostic efficacy. Rapid clearance from circulation often limits the accumulation of radiopharmaceuticals at the target site, reducing their effectiveness. A powerful strategy to overcome this limitation is the incorporation of albumin-binding moieties into the radiopharmaceutical design. This technical guide provides an in-depth exploration of the core principles, prevalent moieties, experimental evaluation, and future directions in the utilization of albumin-binding strategies for next-generation radiopharmaceuticals.

The Rationale and Mechanism of Albumin Binding

Human serum albumin (HSA) is the most abundant protein in blood plasma, with a concentration of approximately 600 µM and a long circulatory half-life of about 19 days. By reversibly binding to HSA, a radiolabeled compound can effectively "hitchhike" on this natural carrier. This association dramatically increases the hydrodynamic size of the radiopharmaceutical, preventing its rapid renal clearance and extending its circulation time.[1][2] The prolonged presence in the bloodstream enhances the probability of the radiopharmaceutical reaching and accumulating in the target tissue, such as a tumor, through mechanisms like the enhanced permeability and retention (EPR) effect.[3]

The fundamental principle involves the non-covalent interaction between the albumin-binding moiety and specific binding sites on the albumin molecule. This reversible binding acts as a reservoir, gradually releasing the radiopharmaceutical to engage with its target.[4]

Key Classes of Albumin-Binding Moieties

A variety of chemical structures have been developed and optimized for their ability to bind albumin. These can be broadly categorized as follows:

-

Iodophenyl-Based Moieties: The 4-(p-iodophenyl)butyric acid (IPBA) group is one of the most extensively utilized albumin binders.[5][6] Its derivatives have been shown to significantly enhance the tumor uptake and retention of various radioligands.[7] Modifications to the phenyl ring can be used to fine-tune the albumin-binding affinity and, consequently, the pharmacokinetic properties of the radiopharmaceutical.[8]

-

Evans Blue Derivatives: Evans blue (EB) is a dye known for its high affinity to serum albumin.[9] Truncated and modified versions of the EB molecule have been successfully conjugated to peptides and other targeting vectors.[10][11][12] These derivatives offer robust albumin binding, leading to a substantial increase in the blood half-life of the conjugated radiopharmaceutical.[13]

-

Maleimide-Based Binders: Maleimide groups react selectively with the free thiol group of the Cys34 residue on human serum albumin, forming a stable covalent bond.[14][15] This approach provides a site-specific and irreversible method of attaching the radiopharmaceutical to albumin. While the bond is generally stable, its in vivo stability can be a subject of consideration in drug design.[14]

-

Fatty Acids: Long-chain fatty acids, such as palmitic acid, naturally bind to albumin. This interaction has been exploited in radiopharmaceutical design to prolong circulation time.[2]

Quantitative Comparison of Albumin-Binding Radiopharmaceuticals

The impact of incorporating an albumin-binding moiety is quantitatively assessed through various in vitro and in vivo studies. The following tables summarize key performance data for different albumin-binding radiopharmaceuticals.

Table 1: In Vitro Albumin Binding Affinity and In Vivo Blood Retention

| Radiopharmaceutical | Albumin Binder Type | Target | Albumin Binding Affinity (IC50 or % Bound) | Blood Retention (%ID/g at 4h) | Reference |

| [177Lu]Lu-RPS-077 | 4-(p-iodophenyl)butyric acid | PSMA | High | 21.9 ± 0.8 | [16] |

| [177Lu]Lu-RPS-072 | 4-(p-iodophenyl)butyric acid | PSMA | Moderate | 16.0 ± 1.0 | [16] |

| [177Lu]Lu-RPS-063 | Weaker albumin binder | PSMA | Low | 1.1 ± 0.04 | [16] |

| [18F]AlF-NOTA-K(ABM)-αvβ6-BP | Carboxylate/lipophilic | Integrin αvβ6 | 67.5 ± 1.0% (human serum) | High (not specified at 4h) | [17] |

| [18F]AlF-NOTA-αvβ6-BP | None | Integrin αvβ6 | 16.3 ± 1.9% (human serum) | Low (not specified at 4h) | [17] |

| [131I]IBA | 4-(p-iodophenyl)butyric acid | Blood Pool | IC50 = 46.5 µM | 4.63 ± 0.17 | [18] |

Table 2: Tumor Uptake and Biodistribution of Albumin-Binding Radiopharmaceuticals

| Radiopharmaceutical | Albumin Binder Type | Tumor Model | Peak Tumor Uptake (%ID/g) | Time of Peak Uptake | Tumor-to-Kidney Ratio (at peak uptake) | Reference |

| [177Lu]Lu-HTK03121 | N-(4-(p-chlorophenyl)butanoyl)-Gly | LNCaP xenografts | 104 ± 20.3 | Sustained up to 120h | ~2.9-fold higher than [177Lu]PSMA-617 | [19][20] |

| [177Lu]Lu-HTK03123 | N-(4-(p-methoxyphenyl)butanoyl)-Gly | LNCaP xenografts | 70.8 ± 23.7 | Sustained up to 120h | ~2.0-fold higher than [177Lu]PSMA-617 | [19][20] |

| [177Lu]Lu-HTK01169 | N-[4-(p-iodophenyl)butanoyl]-Glu | LNCaP xenografts | 55.9 | 24h | Not specified | [21] |

| [177Lu]Lu-PSMA-617 | None | LNCaP xenografts | 15.1 | 1h | Baseline | [21] |

| [111In]In-FAPI-46-I | 4-(p-iodophenyl)butyric acid | FAP-expressing tumors | 14.41 ± 1.47 (at 24h) | 24h | Not specified | [5] |

| [111In]In-FAPI-46 | None | FAP-expressing tumors | 4.93 ± 0.43 (at 24h) | Not specified | Baseline | [5] |

Experimental Protocols

Detailed and robust experimental methodologies are crucial for the evaluation of novel albumin-binding radiopharmaceuticals.

In Vitro Albumin Binding Assay

Objective: To determine the binding affinity of the radiolabeled compound to serum albumin.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of the radiolabeled compound. Serial dilutions of a known albumin binder (e.g., Evans blue or ibuprofen) are prepared as a competitor.

-

Incubation: The radiolabeled compound is incubated with human or mouse serum in the presence of increasing concentrations of the competitor.

-

Separation of Bound and Free Fractions: The separation of the albumin-bound fraction from the free fraction can be achieved by methods such as size exclusion chromatography or ultrafiltration.[17]

-

Quantification: The radioactivity in the bound and free fractions is measured using a gamma counter.

-

Data Analysis: The percentage of bound radiopharmaceutical is plotted against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the binding of the radiopharmaceutical) is determined by non-linear regression analysis.

Biodistribution Studies in Animal Models

Objective: To evaluate the in vivo distribution, tumor uptake, and clearance profile of the radiopharmaceutical.

Methodology:

-

Animal Model: Tumor-bearing mice (e.g., with subcutaneous xenografts) are typically used.[22]

-

Injection: A known amount of the radiopharmaceutical is injected intravenously into the tail vein of the mice.

-

Time Points: Groups of animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 96, 120 hours).[16][19]

-

Organ Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), and the tumor are collected, weighed, and the radioactivity is measured in a gamma counter.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and time point. This allows for the assessment of tumor targeting and clearance from non-target organs.

Future Perspectives and Conclusion

The strategy of incorporating albumin-binding moieties has proven to be a highly effective method for enhancing the pharmacokinetic properties of radiopharmaceuticals. Future research will likely focus on the development of novel albumin binders with tunable affinities, allowing for a more precise control over the circulation time and biodistribution of the radiopharmaceutical. The combination of optimized albumin-binding moieties with novel targeting vectors and therapeutic radionuclides holds immense promise for the development of next-generation theranostic agents with improved efficacy and reduced side effects.[23][24] This approach is poised to play a pivotal role in advancing the field of personalized nuclear medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Albumin Binding as a Strategy for Improving Tumor Targeting of Radiolabeled Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Towards the development of a targeted albumin-binding radioligand: Synthesis, radiolabelling and preliminary in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Technology - Radiotherapy and Imaging Agent-based on Peptide Conjugated to Novel Evans Blue Derivatives with Long Half-life and High Accumulation in Target Tissue [nih.technologypublisher.com]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Evans blue-modified radiolabeled fibroblast activation protein inhibitor as long-acting cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evans Blue Attachment Enhances Somatostatin Receptor Subtype-2 Imaging and Radiotherapy [thno.org]

- 14. Site-Selectively Functionalized Albumin with DFO*Maleimide for 89Zr-Radiolabeling Yields a Metabolically Stable PET Probe that Enables Late Time-Point Tumor Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. The Effects of an Albumin Binding Moietyon the Targeting and Pharmacokinetics of an Integrin αvβ6-Selective Peptide Labeledwith Aluminum [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 177 Lu-Labeled Albumin-Binder–Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 20. 177Lu-Labeled Albumin-Binder-Conjugated PSMA-Targeting Agents with Extremely High Tumor Uptake and Enhanced Tumor-to-Kidney Absorbed Dose Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enhancing Treatment Efficacy of 177Lu-PSMA-617 with the Conjugation of an Albumin-Binding Motif: Preclinical Dosimetry and Endoradiotherapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jnm.snmjournals.org [jnm.snmjournals.org]

- 23. openmedscience.com [openmedscience.com]

- 24. jnm.snmjournals.org [jnm.snmjournals.org]

The Strategic Modulation of Pharmacokinetics in Targeted Radionuclide Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The efficacy of targeted radionuclide therapy (TRT) hinges on a delicate balance: maximizing the radiation dose to tumor tissues while minimizing exposure to healthy organs. The inherent pharmacokinetic (PK) properties of a radiopharmaceutical—its absorption, distribution, metabolism, and excretion (ADME)—are pivotal in determining this therapeutic ratio. However, these intrinsic properties are not immutable. A growing body of research demonstrates that the co-administration of pharmacokinetic modifiers can strategically and favorably alter the biodistribution and retention of radiopharmaceuticals, thereby enhancing their therapeutic potential.

This technical guide provides an in-depth exploration of the core concepts, experimental validation, and mechanistic underpinnings of pharmacokinetic modifiers in TRT. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to leverage these strategies in the advancement of next-generation radiotherapeutics.

Core Concepts of Pharmacokinetic Modification in TRT

The fundamental goal of pharmacokinetic modification in TRT is to improve the therapeutic index of a radiopharmaceutical. This can be achieved through several key strategies:

-

Enhancing Tumor Uptake and Retention: By increasing the concentration and residence time of the radionuclide within the tumor, the cumulative radiation dose delivered to the cancer cells is amplified.

-

Reducing Off-Target Accumulation: Minimizing the uptake of the radiopharmaceutical in healthy, non-target organs, particularly dose-limiting tissues like the kidneys and bone marrow, reduces the risk of toxicity.

-

Improving Tumor Perfusion: Enhancing blood flow to the tumor can improve the delivery of the radiopharmaceutical to the cancer cells.

-

Radiosensitization: Increasing the sensitivity of tumor cells to radiation can potentiate the cytotoxic effects of the radionuclide without increasing the administered dose.

These strategies are not mutually exclusive and can often be employed in combination to achieve synergistic effects.

Classes of Pharmacokinetic Modifiers and Mechanisms of Action

A diverse array of agents has been investigated for their ability to modulate the pharmacokinetics of radiopharmaceuticals. These can be broadly categorized as follows:

Agents to Reduce Renal Uptake

The kidneys are often a critical dose-limiting organ in TRT due to the reabsorption of radiolabeled peptides and small molecules.

-

Basic Amino Acids and Analogues: Co-infusion of basic amino acids like lysine (B10760008) and arginine is a clinically established method to reduce renal uptake of radiolabeled somatostatin (B550006) analogues. These amino acids compete for reabsorption in the proximal tubules, thereby decreasing the renal accumulation of the radiopharmaceutical.

-

Gelatin-Based Plasma Expanders: Gelofusine, a succinylated gelatin plasma expander, has been shown to be highly effective in reducing renal uptake.[1][2] It is thought to interfere with the tubular reabsorption of peptides and proteins.[1]

Agents to Enhance Tumor Perfusion

The chaotic and often poorly perfused vasculature of solid tumors can limit the delivery of systemically administered radiopharmaceuticals.

-

Vascular Normalizing Agents: These agents, such as anti-angiogenic drugs, can transiently "normalize" the tumor vasculature, making it less leaky and more efficient at delivering blood and, consequently, the radiopharmaceutical to the tumor core.

-

Vasodilators: Agents that cause vasodilation can increase blood flow to the tumor, although this effect can be complex and may sometimes paradoxically decrease tumor perfusion by shunting blood away from the tumor.

Radiosensitizers

Radiosensitizers are compounds that increase the cytotoxic effect of ionizing radiation on tumor cells.

-

DNA Damage Repair Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a prominent class of radiosensitizers.[2][3] By inhibiting the repair of single-strand DNA breaks induced by radiation, they lead to the accumulation of lethal double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways (a concept known as synthetic lethality).[3][4]

-

Hypoxia-activated Prodrugs: These drugs are selectively activated in the hypoxic regions of tumors, which are notoriously resistant to radiation, and release a cytotoxic agent.

Nanoparticle-Based Delivery Systems

Nanoparticles offer a versatile platform to modify the pharmacokinetics of radionuclides.[5][6]

-

Passive Targeting: The enhanced permeability and retention (EPR) effect allows nanoparticles of a certain size to preferentially accumulate in tumors due to their leaky vasculature and poor lymphatic drainage.

-

Active Targeting: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells, thereby increasing tumor-specific uptake.[6]

-

Controlled Release: Nanoparticles can be designed to release the radionuclide in a controlled manner in response to specific stimuli within the tumor microenvironment (e.g., pH, enzymes).

Quantitative Data on Pharmacokinetic Modifiers

The following tables summarize quantitative data from preclinical studies investigating the impact of various pharmacokinetic modifiers on the biodistribution of radiopharmaceuticals.

Table 1: Effect of Gelofusine on Renal Uptake of 111In-labeled Peptides

| Radiopharmaceutical | Animal Model | Modifier | Modifier Dose | % Reduction in Renal Uptake (vs. Control) | Reference |

| 111In-octreotide | Rats | Gelofusine | 20 mg | 46% | [7] |

| 111In-octreotide | Mice | Gelofusine | 4 mg | 61% | [7] |

| 111In-DOTA-Tyr3-octreotate | Rats | Gelofusine | 40 mg/kg | 40-50% | [2] |

| 111In-DOTA-Tyr3-octreotate | Rats | Gelofusine | 80-160 mg/kg | 50-60% | [2] |

| 111In-CP04 | Mice | Gelofusine | - | Significant reduction (1.69±0.15 vs. 5.55±0.94 %ID/g) | [5][8] |

Table 2: Effect of Radiosensitizers and Nanoparticles on Tumor Uptake and Therapeutic Efficacy

| Radiopharmaceutical/Treatment | Modifier | Animal Model/Cell Line | Key Finding | Reference |

| 134Ce-PSMA-617 | - | PC3 PIP tumor-bearing mice | Significant dose-dependent reduction in cell proliferation (clonogenic assay) and increased median survival. | [9] |

| Radiotherapy | Gold Nanoparticles (GNPs) + Docetaxel (DTX) | Pancreatic cancer xenograft mice | 45% increase in DNA double-strand breaks and 20% reduction in tumor growth with triple combination. | [10] |

| 177Lu | Lipid-Calcium-Phosphate (LCP) Nanoparticles | H460 and UMUC3/3T3 tumor-bearing mice | Significant in vivo tumor inhibition with a single dose of 177Lu-LCP. | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pharmacokinetic modifiers.

In Vivo Biodistribution Study of a Radiopharmaceutical

Objective: To determine the temporal distribution and clearance of a radiopharmaceutical in various organs and tissues of a rodent model, and to assess the effect of a pharmacokinetic modifier.

Materials:

-

Radiopharmaceutical of interest.

-

Pharmacokinetic modifier (e.g., Gelofusine).

-

Control vehicle (e.g., saline).

-

Rodent model (e.g., mice or rats) bearing a relevant tumor xenograft.

-

Anesthesia (e.g., isoflurane).

-

Gamma counter.

-

Standard laboratory equipment (syringes, scales, dissection tools, etc.).

Procedure:

-

Animal Preparation: Acclimate tumor-bearing rodents to the housing conditions. Randomly assign animals to control and treatment groups.

-

Dose Preparation: Prepare the radiopharmaceutical and the pharmacokinetic modifier (or control vehicle) for injection. The volume of injection should not exceed 0.3 mL for mice and 0.5 mL for rats.[1]

-

Administration:

-

For the treatment group, administer the pharmacokinetic modifier via an appropriate route (e.g., intravenous injection) at a predetermined time before the radiopharmaceutical.

-

For the control group, administer the control vehicle.

-

Administer the radiopharmaceutical (a known amount of radioactivity) to all animals, typically via tail vein injection.[1]

-

-

Time Points: Euthanize cohorts of animals at predefined time points post-injection of the radiopharmaceutical (e.g., 1, 4, 24, 48, and 72 hours).[5] The time points should be selected based on the half-life of the radionuclide and the expected pharmacokinetics of the radiopharmaceutical.[11]

-

Organ Harvesting and Weighing: Immediately after euthanasia, dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).[1] Carefully weigh each collected sample.

-

Radioactivity Measurement: Measure the radioactivity in each organ and tissue sample, as well as in the injected dose standards, using a calibrated gamma counter.

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ/tissue at each time point.

-

Compare the %ID/g values between the control and treatment groups to determine the effect of the pharmacokinetic modifier.

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of any observed differences.

-

Clonogenic Survival Assay

Objective: To assess the ability of a single cell to form a colony after treatment with a radiopharmaceutical, with or without a radiosensitizing agent. This assay measures the reproductive viability of cells.[12][13]

Materials:

-

Adherent cancer cell line of interest.

-

Complete cell culture medium.

-

Radiopharmaceutical.

-

Radiosensitizing agent (or control vehicle).

-

Trypsin-EDTA.

-

Cell culture plates or flasks.

-

Fixative solution (e.g., 4% paraformaldehyde or 10% formalin).[14]

-

Staining solution (e.g., 0.5% crystal violet).[13]

-

Microscope or colony counter.

Procedure:

-

Cell Culture: Maintain the cancer cell line in appropriate culture conditions.

-

Treatment:

-

Treat cells with the radiopharmaceutical at various concentrations (or radiation doses).

-

In parallel, treat cells with the radiopharmaceutical in combination with the radiosensitizing agent.

-

Include an untreated control group.

-

-

Cell Plating:

-

After treatment, harvest the cells by trypsinization to obtain a single-cell suspension.

-

Count the viable cells (e.g., using a hemocytometer and trypan blue exclusion).

-

Plate a known number of cells into new culture dishes. The number of cells plated should be adjusted based on the expected survival fraction to yield a countable number of colonies (typically 50-150).[12][14]

-

-

Incubation: Incubate the plates for a period sufficient for colonies to form (typically 1-3 weeks, depending on the cell line).[12]

-

Fixing and Staining:

-

After the incubation period, aspirate the medium and wash the plates with phosphate-buffered saline (PBS).

-

Fix the colonies with the fixative solution for about 2 hours at room temperature.[14]

-

Stain the colonies with crystal violet solution.

-

-

Colony Counting: Count the number of colonies containing at least 50 cells.[13]

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100% for the untreated control group.

-

Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE/100)).

-

Plot the surviving fraction as a function of the radiopharmaceutical concentration or radiation dose to generate a cell survival curve.

-

Compare the survival curves between the groups with and without the radiosensitizer to determine the sensitizing effect.

-

Dynamic Contrast-Enhanced (DCE) Imaging for Tumor Perfusion Assessment

Objective: To non-invasively quantify changes in tumor perfusion and vascular permeability in response to a pharmacokinetic modifier.

Materials:

-

Tumor-bearing animal model.

-

Pharmacokinetic modifier that is expected to alter tumor perfusion.

-

MRI or CT scanner suitable for small animal imaging.

-

Contrast agent (e.g., Gd-DTPA for MRI, iodinated contrast for CT).

-

Anesthesia and physiological monitoring equipment.

-

Image analysis software with pharmacokinetic modeling capabilities.

Procedure:

-

Baseline Imaging:

-

Anesthetize the animal and position it in the scanner.

-

Acquire a series of pre-contrast images of the tumor region.

-

Administer a bolus of the contrast agent via a tail vein catheter.

-

Acquire a dynamic series of images for a set duration (e.g., 15-45 minutes) to capture the influx and washout of the contrast agent.[1]

-

-

Treatment: Administer the pharmacokinetic modifier to the animal.

-

Post-Treatment Imaging: Repeat the DCE imaging procedure at one or more time points after the administration of the modifier to assess any changes in perfusion.

-

Image Analysis:

-

Define a region of interest (ROI) encompassing the tumor.

-

Generate time-intensity curves (TICs) from the dynamic image series, representing the change in signal intensity (and thus contrast agent concentration) over time within the ROI.

-

Fit a pharmacokinetic model (e.g., the Tofts model) to the TICs to derive quantitative perfusion parameters such as:[1]

-

Ktrans (volume transfer constant): Reflects the leakage of the contrast agent from the blood plasma into the extravascular extracellular space (a measure of vessel permeability).

-

ve (extravascular extracellular volume fraction): The volume of the extravascular extracellular space per unit volume of tissue.

-

kep (rate constant): The rate of transfer of the contrast agent from the extravascular extracellular space back to the blood plasma.

-

Blood Flow (BF) and Blood Volume (BV): Can also be estimated depending on the model used.

-

-

-

Data Comparison: Compare the perfusion parameters before and after treatment with the pharmacokinetic modifier to quantify its effect on the tumor vasculature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the use of pharmacokinetic modifiers in TRT.

Signaling Pathway: PARP Inhibition and Radiosensitization

References

- 1. meridian.allenpress.com [meridian.allenpress.com]

- 2. Current use and future potential of (physiologically based) pharmacokinetic modelling of radiopharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current use and future potential of (physiologically based) pharmacokinetic modelling of radiopharmaceuticals: a review [thno.org]

- 4. mdpi.com [mdpi.com]

- 5. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with 111In-CP04 in medullary thyroid carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. cds.ismrm.org [cds.ismrm.org]

- 8. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell signaling pathways step-by-step [mindthegraph.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Quantitative Imaging for Targeted Radionuclide Therapy Dosimetry - Technical Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lys(CO-C3-p-I-Ph)-OMe (CAS: 2088426-96-2): A Pharmacokinetic Modifier for Targeted Radioligand Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lys(CO-C3-p-I-Ph)-OMe is a critical chemical entity employed as a pharmacokinetic modifier in the development of advanced radioligand therapies. Its primary function is to enhance the systemic circulation time of targeted therapeutic and diagnostic agents by promoting their binding to serum albumin. This technical guide provides a comprehensive overview of the known properties, mechanism of action, and the biological context of this compound, with a focus on its application in conjunction with Prostate-Specific Membrane Antigen (PSMA)-targeting molecules for the treatment of metastatic castration-resistant prostate cancer (mCRPC).

Core Properties and Specifications

This compound is a synthetic molecule designed to be incorporated into larger drug constructs. Its key identifying and physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2088426-96-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₂₅IN₂O₃ | [3][5][6] |

| Molecular Weight | 432.30 g/mol | [3][5][6] |

| IUPAC Name | methyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate | [6] |

| SMILES | COC(=O)--INVALID-LINK--N | [6] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% | [1][2] |

| Solubility | Soluble in DMSO | [4] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source |

| XLogP3-AA | 2.5 | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 11 | [6] |

| Exact Mass | 432.09099 Da | [6] |

Mechanism of Action: Pharmacokinetic Modification

The primary role of this compound is to serve as a pharmacokinetic modifier.[1] When conjugated to a therapeutic or diagnostic agent, it enhances the agent's binding affinity to serum albumin, the most abundant protein in blood plasma.[1][2] This reversible binding has two main consequences:

-

Extended Plasma Residence Time: By binding to albumin, the conjugate is protected from rapid renal clearance, significantly increasing its half-life in circulation.[1]

-

Reduced Off-Target Accumulation: For PSMA-targeted agents, the albumin-binding moiety has been shown to reduce accumulation in non-target tissues like the salivary glands.[1][2]

This mechanism is crucial for improving the therapeutic index of radioligands, allowing for higher tumor uptake and reduced toxicity to healthy organs.[7][8]

Caption: Logical flow of this compound's pharmacokinetic modification mechanism.

Application in PSMA-Targeted Therapy

This compound is a key component of the investigational agent Ac-225-PSMA-Trillium (BAY 3563254), a next-generation targeted alpha therapy.[4][9] In this construct, this compound is the albumin-binding moiety, linked to a PSMA-targeting small molecule and a chelator for the alpha-emitting radionuclide Actinium-225.[4][8]

The development of such agents is predicated on the high expression of PSMA on the surface of prostate cancer cells. The PSMA-targeting component directs the radiopharmaceutical to the tumor site, where the emitted alpha particles induce double-strand DNA breaks, leading to cancer cell death.[9]

Relevant Biological Signaling Pathway: PSMA and PI3K/Akt

While this compound itself is not known to have a direct effect on intracellular signaling, the molecule it is designed to modify, the PSMA ligand, targets a protein with known signaling consequences. PSMA has been shown to modulate the PI3K-Akt-mTOR pathway, a critical signaling cascade for cell survival and proliferation in prostate cancer.[10] PSMA activation can lead to the activation of Akt, promoting tumor growth.[10] Therefore, while the therapeutic action of Ac-225-PSMA-Trillium is radiation-based, the biological context of its target is this important oncogenic pathway.

Caption: Simplified diagram of the PSMA-mediated PI3K/Akt signaling pathway.

Experimental Protocols

Specific experimental protocols for this compound are not publicly available as it is part of a proprietary drug development program. However, based on standard methodologies for characterizing such molecules, the following outlines the likely experimental approaches.

General Workflow for Characterization

Caption: A generalized workflow for the synthesis and evaluation of this compound.

Albumin Binding Affinity Determination (Hypothetical Protocol)

To quantify the binding of the modifier to human serum albumin (HSA), a fluorescence-based competition assay could be employed.[11]

-

Objective: To determine the binding affinity (e.g., IC₅₀ or Kᵢ) of this compound for HSA.

-

Principle: A fluorescent probe with known binding to HSA is used. The test compound, this compound, is added in increasing concentrations. By competing for the same binding site, the test compound displaces the fluorescent probe, leading to a measurable change in fluorescence intensity.

-

Materials:

-

Human Serum Albumin (HSA)

-

Fluorescent probe (e.g., Red Mega 500)[11]

-

This compound

-

Assay buffer (e.g., PBS, pH 7.4)

-

Microplate reader with fluorescence detection capabilities

-

-

Method:

-

A solution of HSA and the fluorescent probe is prepared in the assay buffer and dispensed into the wells of a microplate.

-

A serial dilution of this compound in DMSO and then in assay buffer is prepared.

-

The diluted test compound is added to the wells containing the HSA-probe solution.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The fluorescence intensity is measured at the appropriate excitation and emission wavelengths for the probe.

-

The data is plotted as fluorescence intensity versus the concentration of this compound, and the IC₅₀ value is calculated using a suitable curve-fitting model.

-

Conclusion and Future Directions

This compound represents a significant advancement in the design of targeted radiopharmaceuticals. Its role as a pharmacokinetic modifier is crucial for optimizing the efficacy and safety profile of agents like Ac-225-PSMA-Trillium.[7] As this and similar agents progress through clinical trials, the full impact of this modification strategy will be elucidated.[9] Future research may focus on developing novel albumin-binding moieties with even more finely tuned pharmacokinetic properties for a wider range of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C17H25IN2O3 | CID 156847202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2088426-96-2|this compound|BLD Pharm [bldpharm.com]

- 6. Lys-urea-Aad, Lys-urea-Cmc and Lys-urea-Cms as potential pharmacophores for the design of PSMA-targeted radioligands to reduce off-target uptake in kidneys and salivary glands [thno.org]

- 7. urologytimes.com [urologytimes.com]

- 8. Facebook [cancer.gov]

- 9. bayer.com [bayer.com]

- 10. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]

Theranostics with Albumin-Binding PSMA Ligands: A Technical Guide

Introduction to the Core

The convergence of diagnostics and therapeutics, termed "theranostics," represents a paradigm shift in personalized medicine, particularly in oncology. For metastatic castration-resistant prostate cancer (mCRPC), the Prostate-Specific Membrane Antigen (PSMA) has emerged as a premier molecular target.[1] PSMA is a transmembrane protein highly overexpressed on the surface of prostate cancer cells, making it an ideal candidate for targeted radioligand therapy. However, a significant challenge for small-molecule PSMA-targeting radioligands is their rapid clearance from the body, which can limit the radiation dose delivered to tumors.[2] To address this, researchers have developed ligands that incorporate an albumin-binding moiety. By reversibly binding to serum albumin, the most abundant protein in blood plasma, these ligands exhibit prolonged circulation times. This extended blood residence enhances the probability of the ligand accumulating in tumors, thereby increasing the therapeutic dose delivered to the cancer cells while potentially optimizing the tumor-to-kidney ratio, a critical factor for minimizing toxicity.[3][4] This guide provides an in-depth technical overview of the core principles, experimental methodologies, and key data related to albumin-binding PSMA ligands in theranostics.

Core Components and Mechanism of Action

An albumin-binding PSMA ligand is a multi-component construct designed for optimal pharmacokinetic and pharmacodynamic properties. Its structure typically comprises four key elements:

-

PSMA-Targeting Moiety: A high-affinity binding motif, commonly a urea-based structure like the Lys-Glu urea (B33335) core, that specifically recognizes and binds to the enzymatic active site of PSMA on prostate cancer cells.[5]

-

Albumin-Binding Moiety (ABM): A functional group that reversibly binds to serum albumin. Commonly used ABMs include 4-(p-iodophenyl)butyric acid (IPBA), ibuprofen (B1674241) derivatives, and Evans blue analogs.[6][7] The strength of this binding is a critical parameter that must be fine-tuned; moderate, reversible binding is considered ideal for enhancing tumor accumulation.[8]

-

Linker: A chemical spacer that connects the PSMA-targeting moiety and the albumin binder to the chelator. The linker's length and composition (e.g., polyethylene (B3416737) glycol, amino acids) can significantly influence the ligand's overall properties, including PSMA affinity, albumin affinity, and clearance from non-target tissues like the kidneys.[3][5]

-

Chelator: A molecule, such as DOTA or NODAGA, that securely cages a radionuclide.[9][10] For diagnostic purposes (PET imaging), radionuclides like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) are used. For therapeutic applications (radioligand therapy), beta-emitters like Lutetium-177 (¹⁷⁷Lu) or alpha-emitters like Actinium-225 (²²⁵Ac) are employed.[11]

PSMA-Mediated Signaling Pathways

Beyond its role as a cell-surface target for ligand delivery, PSMA is functionally involved in prostate cancer progression. Its enzymatic activity can modulate intracellular signaling cascades.[12] Notably, PSMA expression has been shown to redirect cell survival signaling. In PSMA-positive cells, PSMA can interact with scaffolding proteins like RACK1, which disrupts the canonical β1 integrin/IGF-1R signaling to the proliferative MAPK-ERK1/2 pathway.[13][14] This disruption enables a switch, redirecting the signal to activate the pro-survival PI3K-AKT pathway.[13][15] This signaling shift promotes tumor cell survival and progression, highlighting PSMA's dual role as both a biomarker and a functional contributor to cancer pathogenesis.[14]

Experimental Protocols

The development and evaluation of albumin-binding PSMA ligands follow a structured workflow encompassing chemical synthesis, radiolabeling, and comprehensive in vitro and in vivo testing.

Ligand Synthesis (Solid-Phase Protocol Example)

This protocol is a generalized representation for the synthesis of ligands like PSMA-ALB-53.[16]

-

Resin Preparation: A precursor with a urea-based PSMA-binding entity is immobilized on a solid-phase resin.[16]

-

Linker and Amino Acid Conjugation: Protected amino acids (e.g., Dde-Lys(Fmoc)-OH) are sequentially coupled to the resin-bound precursor using activating agents like HBTU in the presence of DIPEA in an anhydrous DMF solvent.[16]

-

Albumin Binder Conjugation: Following the removal of the Fmoc protecting group, the albumin-binding moiety (e.g., 4-(p-iodophenyl)butyric acid) is activated and coupled to the linker.[16]

-

Chelator Conjugation: The Dde protecting group is cleaved (e.g., with 2% hydrazine (B178648) in DMF), followed by the coupling of a protected chelator (e.g., DOTA-tris(t-Bu)ester).[16]

-

Cleavage and Deprotection: The final compound is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., TFA/TIPS/H₂O).[16]

-

Purification: The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The final product identity and purity are confirmed by analytical HPLC and mass spectrometry.[16]

Radiolabeling with Lutetium-177

This is a representative protocol for labeling DOTA-containing ligands.[9]

-

Reaction Setup: The PSMA ligand is dissolved in a suitable buffer (e.g., sodium acetate, pH 4.5).[9]

-

Radionuclide Addition: ¹⁷⁷LuCl₃ in HCl is added to the ligand solution.[9]

-

Incubation: The reaction mixture is incubated at 95°C for 10-15 minutes.[9]

-

Quality Control: The radiochemical purity (RCP) is determined by radio-HPLC. An RCP of >98% is typically required for further experiments.[9]

In Vitro Experimental Protocols

-

PSMA Affinity Assay (Competitive Binding):

-

Cell Line: PSMA-positive cells (e.g., LNCaP or PC-3 PIP) are used.[3]

-

Procedure: Cells are incubated with a known concentration of a competing radioligand (e.g., ⁹⁹ᵐTc-MIP-1427) and increasing concentrations of the non-radioactive test compound.[3]

-

Analysis: After incubation and washing, cell-bound radioactivity is measured. The half-maximal inhibitory concentration (IC₅₀) is calculated by nonlinear regression analysis of the competition curve.[3]

-

-

Albumin Binding Assay:

-

Method 1 (Precipitation): The radiolabeled ligand is incubated with human serum albumin (HSA) solution at 37°C.[11] Protein is then precipitated (e.g., with ethanol), and the radioactivity in the precipitate and supernatant is measured using a γ-counter. The binding percentage is calculated from these counts.[11]

-

Method 2 (HPLC): The relative affinity for albumin can be compared by measuring the retention times of radiolabeled ligands on an immobilized HSA column.[3]

-

-

Cell Uptake and Internalization Studies:

-

Cell Lines: Both PSMA-positive (e.g., PC-3 PIP) and PSMA-negative control cells (e.g., PC-3 flu) are used to confirm specificity.[1][9]

-

Procedure: Cells are incubated with the radioligand at 37°C for various time points. To measure internalization, surface-bound radioligand is stripped by washing with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8).[16]

-

Analysis: Radioactivity in the acid-wash fraction (surface-bound) and the cell lysate (internalized) is measured. Results are expressed as a percentage of the total applied activity.[16]

-

Quantitative Data Summary

The modification of PSMA ligands with albumin-binding moieties significantly alters their in vitro and in vivo characteristics. The following tables summarize key quantitative data from preclinical studies of various ligands.

Table 1: In Vitro Characteristics of Selected PSMA Ligands

| Ligand | PSMA Affinity (IC₅₀, nM) | Human Plasma/Protein Binding (%) | Reference |

|---|---|---|---|

| ¹⁷⁷Lu-PSMA-617 | - | 59 ± 1% | [7] |

| RPS-063 | 1.5 ± 0.3 | - | [3] |

| RPS-071 | 10.8 ± 1.5 | Low | [3] |

| RPS-072 | 6.7 ± 3.7 | Moderate | [3] |

| RPS-077 | 1.7 ± 0.3 | High | [3] |

| ¹⁷⁷Lu-PSMA-ALB-02 | - | >94% | [1][9] |

| ¹⁷⁷Lu-PSMA-ALB-05 | - | >94% | [1][9] |

| ¹⁷⁷Lu-PSMA-ALB-07 | - | >94% | [1][9] |

| ¹⁷⁷Lu-Ibu-DAB-PSMA | 35 ± 4 | 89 ± 2% | [7][17] |

| ⁶⁴Cu-PSMA-CM | 4.58 (K_d) | 67.8 ± 1.5% |[11] |

Table 2: In Vivo Biodistribution in Tumor-Bearing Mice (% Injected Dose per Gram)

| Ligand | Time (p.i.) | Tumor | Blood | Kidneys | Reference |

|---|---|---|---|---|---|

| ¹⁷⁷Lu-RPS-071 | 4 h | - | <0.2 | - | [3] |

| ¹⁷⁷Lu-RPS-063 | 4 h | - | 1.1 ± 0.04 | - | [3] |

| ¹⁷⁷Lu-RPS-072 | 4 h | - | 16.0 ± 1.0 | - | [3] |

| ¹⁷⁷Lu-RPS-072 | 24 h | 34.9 ± 2.4 | - | - | [2][3] |

| ¹⁷⁷Lu-RPS-077 | 4 h | - | 21.9 ± 0.8 | - | [3] |

| ¹⁷⁷Lu-RPS-077 | 24 h | 27.4 ± 0.6 | - | - | [2][3] |

| ¹⁷⁷Lu-PSMA-ALB-02 | 24 h | 76.4 ± 2.5 | - | 10.7 ± 0.92 | [1][9] |

| ¹⁷⁷Lu-PSMA-ALB-05 | 24 h | 79.4 ± 11.1 | - | 23.9 ± 4.02 | [1][9] |

| ¹⁷⁷Lu-PSMA-ALB-07 | 24 h | 84.6 ± 14.2 | - | 51.9 ± 6.34 | [1][9] |

| ⁶⁴Cu-PSMA-ALB-89 | 24 h | 97.1 ± 7.01 | - | High | [10] |

| ¹⁷⁷Lu-Ibu-PSMA-02 | - | - | - | - |[4][18] |

Note: Data is compiled from studies using different xenograft models (LNCaP or PC-3 PIP), which have different PSMA expression levels, affecting direct comparability.[4]

Table 3: Tumor-to-Organ Ratios from Area Under the Curve (AUC) Analysis

| Ligand | Tumor-to-Kidney Ratio (AUC) | Tumor-to-Blood Ratio (AUC) | Reference |

|---|---|---|---|

| ¹⁷⁷Lu-RPS-072 | 4.7 ± 0.3 | - | [2][3] |

| ¹⁷⁷Lu-PSMA-ALB-02 | 5.9 | 46 | [1][9] |

| ¹⁷⁷Lu-PSMA-ALB-05 | 3.7 | 17 | [1][9] |

| ¹⁷⁷Lu-PSMA-ALB-07 | 2.1 | 39 |[1][9] |

Discussion and Future Outlook

The incorporation of albumin-binding moieties has successfully demonstrated the ability to prolong blood residence time, leading to significantly increased tumor uptake and retention.[3] The data show a clear correlation between albumin affinity and blood clearance kinetics; ligands with stronger albumin binding, such as ¹⁷⁷Lu-RPS-077, exhibit substantially higher blood-pool activity at early time points compared to weaker binders.[3] This enhanced circulation translates into higher tumor accumulation over time, with uptake for potent albumin-binding ligands like ¹⁷⁷Lu-RPS-072 peaking at 24 hours post-injection or later, a stark contrast to ligands that wash out more rapidly.[3]

However, this strategy is not without challenges. Increased blood circulation can also lead to higher uptake in non-target, well-perfused organs, particularly the kidneys, which is a primary organ for clearance and potential dose-limiting toxicity.[4] The optimization of these ligands, therefore, involves a delicate balance. The linker plays a crucial role; for instance, the addition of a PEG linker can increase clearance from the kidneys without significantly compromising tumor retention, thereby improving the tumor-to-kidney ratio.[3] The development of ¹⁷⁷Lu-RPS-072, which combines a high-affinity IPBA albumin binder with an extended PEG linker, exemplifies this successful fine-tuning, resulting in a significantly enhanced tumor AUC and an impressive tumor-to-kidney AUC ratio.[2][3] Similarly, ¹⁷⁷Lu-PSMA-ALB-02 showed the most favorable tumor-to-kidney ratio among its structural analogs by optimizing the linker entity.[1][9]

Theranostics using albumin-binding PSMA ligands is a highly promising strategy to expand the therapeutic window for patients with metastatic prostate cancer. By rationally designing ligands that balance high PSMA affinity, moderate albumin binding, and optimized linker chemistry, it is possible to significantly increase the radiation dose delivered to tumors while managing uptake in healthy organs. Candidates like ¹⁷⁷Lu-RPS-072 and ¹⁷⁷Lu-Ibu-DAB-PSMA have demonstrated superior preclinical characteristics and represent the next generation of PSMA-targeted radiopharmaceuticals poised for clinical translation.[3][7] Future research will continue to explore novel albumin-binding motifs and linker technologies to further refine pharmacokinetic profiles, reduce toxicities, and ultimately improve patient outcomes.

References

- 1. Albumin-Binding PSMA Ligands: Optimization of the Tissue Distribution Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of a new class of PSMA radioligands comprising ibuprofen as an albumin-binding entity [thno.org]

- 8. Fundamental evaluation regarding the relationship between albumin-binding and tumor accumulation of PSMA-targeting radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. An Albumin-Binding PSMA Ligand with Higher Tumor Accumulation for PET Imaging of Prostate Cancer [mdpi.com]

- 12. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. urotoday.com [urotoday.com]

- 14. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 17. | BioWorld [bioworld.com]

- 18. Albumin-Binding PSMA Radioligands: Impact of Minimal Structural Changes on the Tissue Distribution Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Development of PSMA Inhibitors with Pharmacokinetic Modifiers: A Technical Guide

Introduction

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target for prostate cancer, largely due to its significant overexpression in primary, metastatic, and castration-resistant forms of the disease.[1][2][3] Small-molecule PSMA inhibitors, which can be labeled with radionuclides, form the basis of "theranostics," an approach that combines diagnosis and therapy using a similar molecular agent.[4][5] While effective, early-generation small-molecule inhibitors often suffer from rapid renal clearance, which can limit the radiation dose delivered to tumors and potentially increase nephrotoxicity.[5][6]

To address this challenge, a key strategy in the early-phase development of next-generation PSMA inhibitors is the incorporation of pharmacokinetic modifiers. These moieties are designed to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. The most prominent and successful of these modifiers is the albumin binder, a chemical entity that reversibly binds to serum albumin.[7][8] This interaction extends the inhibitor's circulation half-life, leading to increased accumulation and retention in tumors, thereby enhancing therapeutic efficacy and improving the tumor-to-kidney uptake ratio.[6][7][9] This guide provides an in-depth overview of the core principles, experimental protocols, and key data associated with the development of these advanced therapeutic agents.

PSMA Signaling and Mechanism of Action

PSMA is a type II transmembrane glycoprotein (B1211001) with enzymatic functions, including folate hydrolase activity.[1] Its role in prostate cancer progression is not merely passive; high expression of PSMA actively influences critical cell survival pathways. In cells with high PSMA expression, it disrupts a complex involving β1 integrin and the scaffolding protein RACK1. This disruption redirects signaling from the proliferative MAPK/ERK pathway to the pro-survival PI3K-AKT pathway, thereby promoting tumor growth and progression.[1][10][11][12] Understanding this "pathway switch" is fundamental to comprehending the biological rationale for targeting PSMA.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and Evaluation of Novel 68Ga/177Lu-Labeled PSMA Inhibitors with Enhanced Pharmacokinetics and Tumor Imaging for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Optimization of PSMA-Based Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radiolabeled PSMA Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thno.org [thno.org]

- 7. researchgate.net [researchgate.net]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Exploring the Potential of Iodophenyl Derivatives for Albumin Binding: A Technical Guide

Introduction

The reversible binding of small molecules to human serum albumin (HSA), the most abundant protein in blood plasma, is a critical determinant of their pharmacokinetic profile. This interaction significantly influences the distribution, metabolism, and excretion of drugs and imaging agents. Iodophenyl derivatives have emerged as a promising class of molecules that can be appended to therapeutic or diagnostic agents to modulate their binding to albumin, thereby extending their plasma half-life and improving their therapeutic index. This guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data related to the binding of iodophenyl derivatives to albumin.

Core Concepts of Albumin Binding

Albumin possesses multiple binding sites with varying affinities for a wide range of endogenous and exogenous ligands. The binding is primarily non-covalent, driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces. By strategically incorporating an albumin-binding moiety, such as an iodophenyl group, into a drug candidate, its circulation time can be significantly prolonged. This is because the large size of the albumin-drug complex prevents rapid renal clearance.[1][2][3]

The 4-(p-iodophenyl)butyric acid (IPBA) moiety has been extensively utilized as a versatile albumin-binding entity in the design of radiopharmaceuticals and other therapeutics.[4][5][6] Its ability to enhance the pharmacokinetic properties of various molecules has been demonstrated in numerous preclinical studies.[7][8][9] Another notable example is iophenoxic acid, a radiocontrast agent known for its exceptionally high affinity for HSA, which led to a very long biological half-life.[10][11][12]

Quantitative Analysis of Iodophenyl Derivative-Albumin Binding

The affinity of a ligand for a protein is quantitatively described by the equilibrium dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. The following table summarizes the binding affinities of selected iodophenyl derivatives to albumin, compiled from various studies.